molecular formula C10H10O5 B1142656 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid CAS No. 1309362-77-3

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid

Cat. No. B1142656
CAS RN: 1309362-77-3
M. Wt: 210.1834
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives involves multiple steps, including condensation reactions and sulfonation processes. For instance, compounds similar in structure, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, are synthesized via the condensation of related alcohols with sulfonyl chlorides in the presence of a base, highlighting a common pathway for the introduction of the sulfonyl group onto the piperidine ring (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride demonstrates a chair conformation of the piperidine ring, with the sulfonyl group influencing the overall geometry. Crystallographic studies reveal tetrahedral geometries around the sulfur atom, indicating a consistent structural framework among sulfonamide derivatives (Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives often involves the functionalization of the piperidine ring or the sulfonyl group. These compounds participate in various chemical reactions, such as substitutions or couplings, to produce a wide range of derivatives with potential biological activities. The presence of the sulfonyl group significantly impacts the chemical properties, providing sites for further chemical modifications (Vinaya et al., 2009).

Scientific Research Applications

Lanthanide-based Coordination Polymers

Derivatives of 3,5-dihydroxy benzoic acid, a related compound, have been used to synthesize lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, including bright green luminescence efficiencies and long excited state lifetimes (Sivakumar et al., 2011).

Antibacterial Activity of Derivatives

3-Hydroxy benzoic acid, closely related to the query compound, has various biological properties, including antimicrobial effects. It's used as a preservative in drugs, cosmetics, and food products. Novel derivatives synthesized from it have shown potential antibacterial activity, suggesting its relevance in developing new chemotherapeutic agents (Satpute et al., 2018).

Environmental Presence and Controversy

Benzoic acid and its derivatives are commonly used as preservatives and flavoring agents in various products. Their widespread use leads to a significant environmental presence, raising concerns about human exposure and potential health effects. This reflects the importance of understanding the environmental and health impacts of such compounds (del Olmo et al., 2017).

Crystallography and Magnetism

3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a derivative, shows interesting crystallographic and magnetic properties. This includes forming chains and exhibiting antiferromagnetic downturn at lower temperatures. Such studies contribute to the understanding of molecular interactions and magnetic behavior in benzoic acid derivatives (Baskett & Lahti, 2005).

Synthesis and Polymerization

Benzoic acid derivatives have been used in synthesizing polymerizable compounds and in studying the polymerization process. This has implications in materials science, especially in the creation of novel polymers with specific properties (Kishikawa et al., 2008).

properties

IUPAC Name

3-(2-carboxy-2-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJNCZPYJHQQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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